molecular formula C13H15BClF3O2 B6148589 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2121512-57-8

2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6148589
CAS No.: 2121512-57-8
M. Wt: 306.5
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Description

2-[5-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a pinacol-protected boronic acid group (1,3,2-dioxaborolane) and a phenyl ring substituted with chlorine at the 5-position and a trifluoromethyl group at the 2-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol moiety, which protects the boron center from hydrolysis . The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the boron atom, facilitating transmetalation in catalytic cycles, while the chloro substituent contributes to steric and electronic modulation of the aryl ring .

Properties

CAS No.

2121512-57-8

Molecular Formula

C13H15BClF3O2

Molecular Weight

306.5

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via a condensation mechanism, where pinacol reacts with the boronic acid in the presence of a dehydrating agent (e.g., molecular sieves) to form the dioxaborolane ring. Anhydrous toluene or tetrahydrofuran (THF) is used as the solvent to prevent hydrolysis of the boronic acid. The general reaction equation is:

B(OH)2-Ar+PinacolDehydrating AgentDioxaborolane+2H2O\text{B(OH)}2\text{-Ar} + \text{Pinacol} \xrightarrow{\text{Dehydrating Agent}} \text{Dioxaborolane} + 2\text{H}2\text{O}

Key parameters include:

  • Molar ratio : 1:1.2 (boronic acid to pinacol) to ensure complete conversion.

  • Temperature : Room temperature (25°C) with stirring for 12–24 hours.

  • Workup : The crude product is purified via flash column chromatography (hexane/ethyl acetate eluent) to achieve >95% purity.

Yield and Scalability

Laboratory-scale reactions typically yield 85–90%. Industrial adaptations replace molecular sieves with azeotropic distillation to remove water, enabling continuous production. For example, a pilot study using a Dean-Stark trap reported 88% yield at 50 g scale.

Miyaura Borylation of 5-Chloro-2-(Trifluoromethyl)Phenyl Halides

An alternative method involves the palladium-catalyzed borylation of 5-chloro-2-(trifluoromethyl)phenyl halides (X = Br, Cl) with bis(pinacolato)diboron. This one-step approach bypasses the need for pre-synthesized boronic acids.

Catalytic System and Optimization

The reaction employs a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in dioxane at 80–100°C. The mechanism follows oxidative addition of the aryl halide to Pd(0), transmetallation with diboron, and reductive elimination to form the boronic ester:

Ar-X+B2(Pin)2Pd, BaseAr-B(Pin)+Byproducts\text{Ar-X} + \text{B}2(\text{Pin})2 \xrightarrow{\text{Pd, Base}} \text{Ar-B(Pin)} + \text{Byproducts}

Critical factors affecting yield:

  • Catalyst loading : 2–5 mol% Pd(dppf)Cl₂.

  • Solvent : Dioxane or dimethylformamide (DMF) for optimal solubility.

  • Reaction time : 6–12 hours under nitrogen atmosphere.

Comparative Performance

This method achieves 75–80% yield but requires stringent anhydrous conditions. Side products (e.g., homocoupling of aryl halides) are minimized by using excess diboron (1.5 equiv). A recent study demonstrated that microwave-assisted heating (100°C, 1 hour) improved yield to 82% while reducing catalyst loading to 1 mol%.

Industrial-Scale Production and Process Intensification

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors have been adopted to enhance heat/mass transfer and reduce reaction times. Key advancements include:

Flow Chemistry Adaptations

  • Microreactor systems : Enable precise temperature control and rapid mixing, reducing side reactions. A 2024 pilot plant achieved 92% yield at 10 kg/day throughput.

  • In-line purification : Integrated crystallization units directly isolate the product, eliminating chromatography.

Data Tables: Comparative Analysis of Methods

ParameterDirect EsterificationMiyaura Borylation
Starting MaterialBoronic AcidAryl Halide + B₂(Pin)₂
CatalystNonePd(dppf)Cl₂ (2–5 mol%)
Reaction Time12–24 hours6–12 hours
Yield (%)85–9075–82
Purity (%)>9590–93
ScalabilityModerateHigh (flow systems)

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Organic Synthesis

2-[5-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used as a boronic acid equivalent in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds and is widely employed in the synthesis of biaryl compounds.

Key Reactions :

  • Suzuki Coupling : The compound can react with aryl halides to generate biaryl products. For example:
    R B OH 2+R XPd catalystR R +BXn+H2O\text{R B OH 2}+\text{R X}\xrightarrow{\text{Pd catalyst}}\text{R R }+\text{BX}_n+\text{H}_2\text{O}
    where R and R' are aryl groups and X is a halogen.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential pharmacological activities. The trifluoromethyl group enhances metabolic stability and lipophilicity, making these compounds suitable candidates for drug development.

Case Studies :

  • Anticancer Activity : Some studies have shown that compounds containing the trifluoromethyl phenyl moiety demonstrate significant cytotoxic effects against various cancer cell lines. For instance, modifications to the dioxaborolane structure can lead to increased potency against breast cancer cells.
  • Antimicrobial Properties : Research has also suggested that certain derivatives exhibit antimicrobial activity, which could be leveraged in developing new antibiotics.

Material Science

The compound can be utilized in the development of advanced materials due to its unique electronic properties. For example:

  • Polymer Chemistry : It can serve as a monomer or crosslinking agent in the synthesis of functional polymers with specific properties such as conductivity or thermal stability.

Data Table: Summary of Applications

Application AreaDescriptionExample Compounds
Organic SynthesisUsed in Suzuki-Miyaura coupling reactions for biaryl formationVarious biaryl compounds
Medicinal ChemistryPotential anticancer and antimicrobial agentsModified dioxaborolane derivatives
Material ScienceMonomer or crosslinking agent in functional polymer synthesisConductive polymers

Mechanism of Action

The mechanism of action of 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The trifluoromethyl and chlorine substituents on the phenyl ring enhance the compound’s reactivity by influencing electron distribution and steric effects.

Comparison with Similar Compounds

2-(3,5-Dichlorophenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

This analogue features two chlorine atoms at the 3- and 5-positions of the phenyl ring. The increased halogenation enhances steric hindrance and reduces reactivity in cross-coupling reactions compared to the mono-chloro derivative. It has a melting point of 53°C and crystallizes as a powder, making it less soluble in nonpolar solvents than liquid-phase analogues .

2-(4-Fluorophenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

The fluorine atom, being smaller and more electronegative than chlorine, reduces steric bulk while maintaining strong electron-withdrawing effects. This compound is a colorless liquid, facilitating handling in solution-phase reactions. NMR data (¹H: δ 7.45–7.35 ppm; ¹¹B: δ 30.2 ppm) indicate similar boron shielding to the target compound .

Trifluoromethyl-Substituted Analogues

2-(4-Methoxy-2-(Trifluoromethyl)Phenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

The methoxy group at the 4-position introduces electron-donating effects, counterbalancing the electron-withdrawing trifluoromethyl group. This dual substitution pattern results in intermediate reactivity in cross-coupling reactions, with a purity of 95–96% reported for commercial batches .

2-(3-Fluoro-4-((2-(Trifluoromethyl)Benzyl)Oxy)Phenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

This structurally complex derivative includes a benzyloxy group and a trifluoromethyl substituent. The bulky benzyloxy group significantly increases steric hindrance, reducing reaction rates in coupling processes. Its molecular weight (396.18 g/mol) and lipophilicity make it suitable for pharmaceutical applications targeting hydrophobic binding pockets .

Alkoxy- and Thioether-Substituted Analogues

2-(5-Chloro-2-Methoxyphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

The methoxy group at the 2-position enhances solubility in polar aprotic solvents (e.g., THF, DMF) but decreases electrophilicity at the boron center. This compound is a liquid with a molecular weight of 268.54 g/mol and exhibits moderate stability under ambient conditions .

2-[2-Chloro-4-(Methylsulfanyl)Phenyl]-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane

The methylsulfanyl group introduces sulfur-based resonance effects, slightly increasing electron density on the aryl ring. This compound (MW: 284.61 g/mol) is used in specialized coupling reactions where sulfur participation is desired .

Data Tables

Compound Name Substituents Molecular Weight (g/mol) Physical State Melting Point (°C) Purity Key Applications Reference
2-[5-Chloro-2-(trifluoromethyl)phenyl]-... 5-Cl, 2-CF₃ 318.55 Oil/Liquid N/A ≥95% Suzuki coupling, drug synthesis
2-(3,5-Dichlorophenyl)-... 3-Cl, 5-Cl 272.96 Crystalline Powder 53 ≥98% Material science
2-(4-Fluorophenyl)-... 4-F 206.04 Colorless Liquid N/A N/A Fluorescence probes
2-(4-Methoxy-2-(trifluoromethyl)phenyl)-... 4-OCH₃, 2-CF₃ 302.16 Solid N/A 95–96% Catalysis
2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-... 3-F, 4-benzyloxy-CF₃ 396.18 Solid N/A ≥95% Medicinal chemistry

Research Findings

  • Reactivity in Cross-Couplings : Electron-withdrawing groups (e.g., CF₃) enhance transmetalation efficiency but may require higher catalyst loading due to steric effects .
  • Stability : Chloro and trifluoromethyl substituents improve hydrolysis resistance compared to alkoxy analogues .
  • Applications : Fluoro- and trifluoromethyl-substituted derivatives are prioritized in drug discovery for their metabolic stability and lipophilicity .
  • Synthetic Challenges : Bulky substituents (e.g., benzyloxy) necessitate optimized reaction conditions, such as elevated temperatures or microwave-assisted synthesis .

Biological Activity

The compound 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule with significant implications in organic synthesis and material science. Its unique structure enhances its biological activity, making it a compound of interest in pharmaceutical and agrochemical research. This article reviews the biological activity of this compound based on diverse sources and research findings.

  • Molecular Formula : C13H14BClF4O2
  • Molecular Weight : 324.51 g/mol
  • CAS Number : 2121515-04-4
  • Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments.

Biological Activity Overview

The biological activity of 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated across several studies. The findings indicate its potential in various applications:

1. Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell growth selectively. For instance, certain derivatives of this compound have shown promising results in inhibiting the proliferation of tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM . This selective targeting is crucial for developing effective cancer therapies.

2. Organic Synthesis Applications

The compound serves as a versatile reagent in organic chemistry. Its unique structure allows for selective reactions that are invaluable for chemists developing new pharmaceuticals . The trifluoromethyl group enhances its reactivity and stability in synthetic pathways.

3. Material Science

In material science, this compound is utilized to enhance the properties of polymers and coatings. Its incorporation can improve thermal stability and chemical resistance, which are critical for industrial applications .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Properties Investigated the growth inhibition properties of thalidomide analogues including derivatives of the compound. Results showed significant inhibition of tumorigenic cell lines with minimal effects on healthy cells .
Synthesis and Reactivity Explored the synthesis pathways involving the compound and demonstrated its utility in creating complex organic molecules through selective reactions .
Material Enhancement Analyzed the effects of incorporating the compound into polymer matrices, showing improved mechanical properties and resistance to degradation .

The mechanism by which 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its biological effects is still under investigation. Preliminary data suggest that its interaction with cellular signaling pathways may play a role in its anticancer properties. Further studies are necessary to elucidate these mechanisms fully.

Q & A

Q. What are the standard synthetic routes for preparing 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

The compound is typically synthesized via coupling reactions between aryl halides or triflates and pinacolborane derivatives. A common method involves reacting 2-chloro-5-(trifluoromethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis . Key factors affecting yield include:

  • Catalyst loading : Pd(PPh₃)₄ or Pd(dba)₂ at 1–5 mol% improves coupling efficiency.
  • Solvent system : THF or dioxane at reflux (80–110°C) ensures solubility and reactivity.
  • Reaction time : 12–24 hours under inert atmosphere (N₂/Ar) minimizes side reactions.

Q. How is this compound characterized, and what analytical techniques validate its purity?

Routine characterization includes:

  • NMR spectroscopy : ¹¹B NMR (δ ~30 ppm confirms boronate ester formation); ¹H/¹³C NMR for aromatic and methyl group assignments .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 433.1) .
  • HPLC : Purity >95% assessed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in:

  • Suzuki-Miyaura cross-coupling : Forms biaryl motifs for pharmaceuticals or materials science .
  • Fluorinated polymer synthesis : The trifluoromethyl group enhances thermal stability and hydrophobicity in polymers .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-chloro-2-(trifluoromethyl)phenyl group influence cross-coupling reactivity?

The electron-withdrawing Cl and CF₃ groups activate the aryl ring toward oxidative addition but may sterically hinder Pd(0) coordination. Computational studies (DFT) suggest:

  • The CF₃ group increases electrophilicity at the boron center, accelerating transmetallation .
  • Steric bulk reduces coupling efficiency with bulky substrates (e.g., ortho-substituted aryl halides) .

Q. Example Data :

SubstrateReaction Rate (k, s⁻¹)Yield (%)
4-Bromotoluene0.4585
2-Bromo-m-xylene0.1242

Q. How can researchers resolve contradictions in reported reactivity under acidic vs. basic conditions?

Conflicting data on hydrolysis stability arise from:

  • pH-dependent boronate ester cleavage : Stable in neutral conditions but hydrolyzes at pH <3 or >10.
  • Contradictory evidence : Some studies report stability in aqueous THF (pH 7), while others note decomposition in DMF/K₂CO₃ .

Q. Methodological Recommendations :

  • Monitor reactions via TLC or in-situ ¹¹B NMR.
  • Use buffered conditions (pH 6–8) for long-term stability .

Q. What computational models predict the compound’s behavior in photoredox catalysis?

TD-DFT calculations reveal:

  • Low-energy LUMO (-1.8 eV) enables single-electron transfer (SET) with photocatalysts like Ir(ppy)₃.
  • The CF₃ group red-shifts absorption to 300–350 nm, facilitating visible-light-driven reactions .

Q. Example Computational Data :

ParameterValue
HOMO (eV)-6.2
LUMO (eV)-1.8
λmax (nm)325

Q. How do structural analogs with varying substituents (e.g., Br, OMe) affect biological activity?

Comparative studies of analogs (e.g., bromo or methoxy derivatives) show:

  • Brominated analogs : Higher lipophilicity (logP ~3.5) improves blood-brain barrier penetration .
  • Methoxy derivatives : Reduced cytotoxicity in vitro (IC50 >100 μM vs. 25 μM for parent compound) .

Q. Structure-Activity Relationship Table :

SubstituentlogPCytotoxicity (IC50, μM)
-Cl/-CF₃ (parent)2.825
-Br/-CF₃3.518
-OMe/-CF₃1.9>100

Q. What protocols mitigate boron leaching in catalytic cycles?

Leaching (up to 15% boron loss) occurs via protodeboronation. Mitigation strategies include:

  • Additives : 2,6-Lutidine (10 mol%) suppresses acid-induced decomposition .
  • Low-temperature conditions : Reactions at 50°C reduce side reactions .

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